molecular formula C9H13F3O B1338207 Cyclohexyltrifluoroacetone CAS No. 457-49-8

Cyclohexyltrifluoroacetone

Cat. No.: B1338207
CAS No.: 457-49-8
M. Wt: 194.19 g/mol
InChI Key: KHUKBKZRTMEANV-UHFFFAOYSA-N
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Description

Cyclohexyltrifluoroacetone is a useful research compound. Its molecular formula is C9H13F3O and its molecular weight is 194.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Gem-Difluoride Synthesis : Cyclohexanone derivatives, synthesized using cyclohexyltrifluoroacetone, play a crucial role in the practical synthesis of gem-difluorides. A notable study by Tojo et al. (2010) demonstrated the synthesis of gem-bistrifluoroacetates from cyclohexanone, which efficiently yielded gem-difluorides upon treatment with hydrogen fluoride under mild conditions. This process highlights the recovery and reuse of trifluoroacetic acid, showcasing an efficient pathway for synthesizing gem-difluorides from ketones (Tojo, Fukuoka, & Tsukube, 2010).

  • Carboxylation of Alkanes : The vanadium-catalyzed carboxylation of linear and cyclic C5 and C6 alkanes, including cyclohexane, into carboxylic acids using trifluoroacetic acid (TFA) as a medium was explored by Reis et al. (2005). This study presents a single-pot process under mild conditions, achieving high yields and turnover numbers, highlighting the versatility of this compound derivatives in organic synthesis (Reis, Silva, Palavra, Silva, & Pombeiro, 2005).

  • Oxidation Reactions : Camaioni et al. (2001) investigated the oxidation of cyclohexane by the H2O2-trifluoroacetic acid system, where cyclohexyl trifluoroacetate formed as a primary product. This study elucidated dual mechanisms—radical and non-radical—suggesting complex interactions in the presence of oxygen, which impacts the selectivity and efficiency of the oxidation process (Camaioni, Bays, Shaw, Linehan, & Birnbaum, 2001).

Catalysis

  • Selective Oxidation of Cyclohexane : Mesoporous (Cr)MCM-41 catalysts have demonstrated high efficiency and selectivity in the liquid-phase oxidation of cyclohexane, using acetic acid as a solvent and hydrogen peroxide as an oxidant. Sakthivel and Selvam (2002) highlighted the role of these catalysts in achieving high substrate conversion and product selectivity under moderate conditions, marking a significant advancement in the field of heterogeneous catalysis (Sakthivel & Selvam, 2002).

  • Hydrodeoxygenation of Aliphatic Ketones : The study by Kong et al. (2013) on the hydrodeoxygenation of cyclohexanone over alkali-treated Ni/HZSM-5 catalysts showcases the potential of this compound derivatives in refining and petrochemical processes. Their findings indicate that alkali treatment enhances catalyst performance, offering a promising approach for the hydrodeoxygenation of ketones to alkanes (Kong, Lai, Tian, Li, Yan, & Chen, 2013).

Safety and Hazards

When handling Cyclohexyltrifluoroacetone, it is advised to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn . Ensure adequate ventilation and remove all sources of ignition .

Properties

IUPAC Name

3-cyclohexyl-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUKBKZRTMEANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473500
Record name CYCLOHEXYLTRIFLUOROACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457-49-8
Record name CYCLOHEXYLTRIFLUOROACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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